molecular formula C10H17N3 B13090300 3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13090300
M. Wt: 179.26 g/mol
InChI Key: FRHJLYQKAZHUMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-4-propyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-methyl-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-3-4-8-9(7-5-6-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3

InChI Key

FRHJLYQKAZHUMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C2CC2)C)N

Origin of Product

United States

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